molecular formula C7H14BF3KN B13699171 Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate

Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate

Cat. No.: B13699171
M. Wt: 219.10 g/mol
InChI Key: IVGVUNPPGPWALH-UHFFFAOYSA-N
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Description

Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties. This compound is part of the organoboron family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate typically involves the reaction of a boronic acid derivative with a potassium salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more stringent control of reaction parameters to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction conditions is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethyl sulfoxide. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound are often complex organic molecules that are used in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boron-containing group to the organic substrate.

Comparison with Similar Compounds

Similar Compounds

  • Potassium Tris(3,5-dimethyl-1-pyrazolyl)borohydride
  • Potassium Trifluoroborate salts

Uniqueness

Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in cross-coupling reactions .

Properties

Molecular Formula

C7H14BF3KN

Molecular Weight

219.10 g/mol

IUPAC Name

potassium;trifluoro-[(3-methylpiperidin-1-yl)methyl]boranuide

InChI

InChI=1S/C7H14BF3N.K/c1-7-3-2-4-12(5-7)6-8(9,10)11;/h7H,2-6H2,1H3;/q-1;+1

InChI Key

IVGVUNPPGPWALH-UHFFFAOYSA-N

Canonical SMILES

[B-](CN1CCCC(C1)C)(F)(F)F.[K+]

Origin of Product

United States

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